Ald-PEG5-t-butyl ester
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Overview
Description
Ald-PEG5-t-butyl ester is a type of Polyethylene Glycol (PEG) linker . It is a biochemical used for proteomics research . It serves as a powerful tool for constructing prodrugs and targeted therapeutics .
Chemical Reactions Analysis
Ald-PEG5-t-butyl ester is a bifunctional PEG linker, featuring an aromatic aldehyde and a t-butyl ester group . The aldehyde functionality enables selective conjugation to amine-containing molecules, while the t-butyl ester group facilitates hydrolysis under mild acidic conditions .Physical And Chemical Properties Analysis
The molecular formula of Ald-PEG5-t-butyl ester is C17H32O8, and its molecular weight is 364.43 .Scientific Research Applications
Bioconjugation
This compound is valuable for bioconjugation techniques, where it is used to link biomolecules to other compounds or surfaces. This is particularly useful in creating targeted therapies and diagnostic tools.
Each of these applications leverages the unique properties of “Ald-PEG5-t-butyl ester,” such as its ability to react with amines and its solubility in organic solvents, to advance scientific research across various fields .
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O8/c1-22(2,3)30-21(24)8-9-25-10-11-26-12-13-27-14-15-28-16-17-29-20-6-4-19(18-23)5-7-20/h4-7,18H,8-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWIJQYADDDNJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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